Home > Products > Screening Compounds P60688 > Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- - 117397-70-3

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Catalog Number: EVT-1177930
CAS Number: 117397-70-3
Molecular Formula: C66H103N17O17
Molecular Weight: 1406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome is a synthetic peptide derived from the naturally occurring enkephalins, which are opioid peptides that play a crucial role in pain modulation and analgesia. The compound is classified as a peptide analog and falls under the broader category of opioid peptides, which are known for their interaction with opioid receptors in the central nervous system. The specific modifications in this compound include the substitution of certain amino acids with sarcosine (sar), enhancing its stability and potency compared to natural enkephalins.

Synthesis Analysis

The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support. Key steps in the synthesis include:

  1. Protection of Amino Acids: The amino groups of the amino acids are protected using suitable protecting groups (e.g., Fmoc or Boc).
  2. Coupling Reactions: The protected amino acids are coupled using coupling reagents such as HBTU or DIC/Oxyma to facilitate amide bond formation.
  3. Deprotection: After each coupling step, the protecting groups are removed to expose the reactive amine for subsequent coupling.
  4. Cleavage from Resin: Once the desired peptide sequence is achieved, it is cleaved from the resin using strong acid solutions (e.g., trifluoroacetic acid).

This method allows for high purity and yield of the target peptide, with minimal side reactions .

Molecular Structure Analysis

The molecular structure of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome can be described by its sequence and modifications:

  • Sequence: The peptide consists of a leucine (Leu) at the N-terminus followed by a glycine (Gly), proline (Pro), lysine (Lys), and multiple sarcosine residues.
  • Molecular Formula: The molecular formula can be deduced from its amino acid composition, which includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
  • 3D Structure: The peptide's conformation can be influenced by its sequence and modifications, potentially adopting a helical or turn-like structure due to proline's unique properties.

Analytical techniques such as circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy can provide insights into its secondary structure .

Chemical Reactions Analysis

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome may undergo several chemical reactions relevant to its function and stability:

  1. Hydrolysis: The peptide bond can be susceptible to hydrolysis under acidic or basic conditions, leading to degradation.
  2. Receptor Binding: The compound interacts with opioid receptors, undergoing conformational changes upon binding that activate intracellular signaling pathways.
  3. Modification Reactions: The presence of functional groups allows for potential further modifications, such as pegylation or conjugation with other biomolecules for enhanced therapeutic effects.

These reactions are critical for understanding both the stability and biological activity of the compound .

Mechanism of Action

The mechanism of action of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome primarily involves its interaction with opioid receptors:

  1. Receptor Binding: Upon administration, the peptide binds to mu-opioid receptors in the brain and spinal cord.
  2. Signal Transduction: This binding activates G-proteins, leading to inhibition of adenylate cyclase activity, decreased cyclic adenosine monophosphate levels, and subsequent modulation of neurotransmitter release.
  3. Physiological Effects: The activation of these pathways results in analgesic effects, reduction in pain perception, and potential alterations in mood.

The structural modifications enhance its affinity for these receptors compared to natural enkephalins .

Physical and Chemical Properties Analysis

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome exhibits several physical and chemical properties:

  • Molecular Weight: The molecular weight is calculated based on its amino acid composition.
  • Solubility: Typically soluble in polar solvents like water or dimethyl sulfoxide due to its hydrophilic nature.
  • Stability: Enhanced stability compared to natural enkephalins due to sarcosine substitutions, which protect against enzymatic degradation.
  • Melting Point: Peptides often have variable melting points depending on their sequence and modifications.

These properties influence its formulation and delivery methods in therapeutic applications .

Applications

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome has several scientific applications:

  1. Pain Management: Used as a model compound for developing new analgesics targeting opioid receptors.
  2. Research Tool: Serves as a tool for studying opioid receptor mechanisms and signaling pathways.
  3. Drug Development: Its structure provides insights into designing more effective opioid peptides with improved pharmacokinetics and reduced side effects.

The ongoing research into such compounds aims to optimize their therapeutic potential while minimizing adverse effects associated with traditional opioids .

Introduction to Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe-

Definition and Structural Classification of Synthetic Enkephalin Analogs

Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe- represents an advanced synthetic enkephalin analog engineered through strategic modifications of the endogenous Leu-enkephalin pentapeptide (Tyr-Gly-Gly-Phe-Leu). This compound belongs to the broader category of structurally modified opioid peptides designed to overcome the pharmacokinetic limitations of natural enkephalins while retaining or enhancing their bioactivity [1] [2]. Its molecular architecture comprises three distinct domains:

  • The conserved N-terminal enkephalin core (Tyr-Gly-Gly-Phe-Leu), preserving the opioid receptor recognition sequence critical for receptor engagement
  • A conformational spacer (Gly-Pro) enhancing structural flexibility and potentially influencing receptor selectivity
  • A repeated C-terminal extension [(Lys-Sar-Sar-Sar)₂] featuring multiple sarcosine (N-methylglycine) residues capped with a methyl ester (OMe) modification

This analog falls under the classification of multidomain enkephalin derivatives characterized by C-terminal extensions and non-proteinogenic amino acid substitutions. The structural modifications specifically target:

  • Enhanced enzymatic stability through sarcosine incorporation
  • Improved membrane permeability via N-methyl amino acids
  • Extended plasma half-life conferred by the C-terminal methyl esterification
  • Potential engagement with non-classical opioid receptors through the extended peptide sequence [3] [5]

Table 1: Structural Components of Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe-

Structural DomainAmino Acid SequenceFunctional RoleChemical Modifications
N-terminal coreTyr-Gly-Gly-Phe-LeuOpioid receptor recognitionNative Leu-enkephalin sequence
Conformational linkerGly-ProStructural flexibilityProline induces turn conformation
C-terminal extension(Lys-Sar-Sar-Sar)₂Stability enhancementSarcosine (N-methylglycine) substitutions
Terminal modification-OMeResistance to carboxypeptidasesC-terminal methyl esterification

Historical Development of Opioid Peptide Modifications

The development of Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe- emerges from five decades of rational opioid peptide engineering, originating with the pioneering isolation of native enkephalins by Hughes and Kosterlitz in 1975 [1]. Key historical milestones in this progression include:

  • First-generation analogs (Late 1970s-1980s): Focused on D-amino acid substitutions to inhibit enzymatic degradation. The introduction of D-alanine in position 2 (e.g., [D-Ala²] enkephalins) significantly enhanced stability by resisting aminopeptidase cleavage while maintaining receptor affinity. This period also saw the development of methionine-enkephalin derivatives with extended C-terminal sequences, though these exhibited limited stability improvements [1] [2].

  • Second-generation analogs (1990s-2000s): Incorporated non-standard amino acids and conformational constraints. Notable advances included cyclopropyl amino acids, β-turn mimetics, and N-terminal acylations (e.g., N-terminally acetylated Leu-enkephalin) to prolong half-life and enhance blood-brain barrier penetration [6]. The discovery of sensory neuron-specific receptors (SNSRs) in 2002 revealed that certain proenkephalin fragments (e.g., BAM22) could activate non-opioid G protein-coupled receptors, expanding the potential targets for peptide analogs [3].

  • Contemporary designs (2010s-present): Feature multidomain architectures combining stability-enhancing modifications with receptor-targeting extensions. The strategic incorporation of multiple sarcosine residues represents a response to research demonstrating that N-methyl amino acids confer profound resistance to proteolysis while maintaining conformational flexibility. The specific (Lys-Sar-Sar-Sar)₂ motif reflects optimization efforts to balance peptide length with bioavailability, avoiding excessive molecular weight while providing sufficient steric protection against exopeptidases [5] [6].

Table 2: Historical Evolution of Enkephalin Modifications Relevant to Current Analog Design

EraDesign StrategyRepresentative ModificationsKey Advancements
1970sNative sequence optimization[Met]⁵-enkephalin, [Leu]⁵-enkephalinIdentification of endogenous ligands
1980sD-amino acid substitutions[D-Ala², Leu]⁵-enkephalin, [D-Ala², Met]⁵-enkephalinEnhanced enzymatic stability
1990sConformational constraintsCyclic enkephalins, β-methylated amino acidsImproved receptor selectivity
2000sTerminal modificationsN-terminal acetylation, C-terminal amidationExtended plasma half-life
2010s+Non-canonical amino acid incorporationMultiple sarcosine residues, lysine additionsEngagement of atypical opioid receptors

Role of Sarcosine (Sar) Substitutions in Peptide Stability and Bioactivity

The strategic incorporation of multiple sarcosine residues (Sar) in the (Lys-Sar-Sar-Sar)₂ domain constitutes the most distinctive feature of this enkephalin analog, addressing fundamental limitations of natural opioid peptides:

Degradation Resistance Mechanism:Sarcosine (N-methylglycine) introduces an N-methyl group that sterically hinders protease access to the peptide bond. This modification specifically counters:

  • Aminopeptidase M: Unable to cleave N-terminal Sar due to altered substrate specificity
  • Endopeptidase-24.11: Impaired hydrolysis of peptide bonds adjacent to Sar residues
  • Carboxypeptidase Y: Resistance to C-terminal degradation enhanced by combined Sar and methyl ester (OMe) modifications

Research demonstrates that sarcosine-rich domains can extend peptide half-life in plasma and cerebral spinal fluid by 3-5 fold compared to glycine-containing sequences. This stability enhancement occurs without compromising the inherent flexibility required for receptor interaction, as the methyl group adds minimal steric bulk while profoundly altering enzymatic recognition [1] [6].

Receptor Interaction Profile:The (Lys-Sar-Sar-Sar)₂ extension enables engagement beyond classical opioid receptors:

  • Atypical opioid receptor activation: Structural analogs demonstrate affinity for Mas-related G protein-coupled receptors (MrgX family), particularly MrgX1 and MrgX2, which are expressed in sensory neurons and modulate nociceptive signaling. This aligns with findings that proenkephalin fragments can activate sensory neuron-specific receptors [3] [5].
  • Receptor selectivity modulation: The extended sarcosine-rich domain may reduce μ-opioid receptor affinity while potentially enhancing δ-opioid receptor interactions, potentially lowering the risk of respiratory depression associated with μ-receptor activation. Leu-enkephalin naturally exhibits greater δ-receptor preference (Ki = 18.9 nM) than μ-receptor binding [4] [6].
  • Multivalent signaling capacity: The lysine incorporation within the repeat domain provides a potential site for molecular dimerization or membrane anchoring, potentially facilitating simultaneous engagement of multiple receptor targets for synergistic effects.

Physicochemical Optimization:The sarcosine substitutions profoundly influence molecular properties:

  • Lipophilicity enhancement: N-methyl groups increase logP value by approximately 0.5 per substitution, improving blood-brain barrier penetration
  • Reduced hydrogen bonding capacity: Decreases aqueous solubility but enhances membrane permeability
  • Conformational effects: The absence of N-H groups prevents intramolecular hydrogen bonding patterns that might restrict molecular flexibility, potentially enabling adaptation to multiple receptor binding pockets

Table 3: Biochemical Impact of Sarcosine Substitutions in Opioid Peptide Design

ParameterEffect of Sarcosine SubstitutionMechanistic BasisFunctional Outcome
Enzymatic stability3-5 fold increase in half-lifeSteric blockade of protease active sitesSustained receptor exposure
Membrane permeability2.5-4.0 fold enhancementReduced hydrogen bond donor countImproved CNS penetration
Receptor selectivityAltered δ/μ opioid receptor ratioModified conformational preferencesPotential safety profile improvement
Atypical receptor engagementMrgX receptor activationStructural mimicry of proenkephalin fragmentsNovel pain modulation pathways
Solubility profileDecreased aqueous solubilityIncreased lipophilicityOptimized formulation properties

The synergistic combination of the conserved enkephalin core with the sarcosine-rich extension represents a sophisticated approach to overcoming the pharmacokinetic-pharmacodynamic disconnect that has historically limited peptide-based analgesics. By integrating targeted stability enhancements with expanded receptor engagement capabilities, this analog exemplifies the modern paradigm in opioid peptide development [3] [5] [6].

Properties

CAS Number

117397-70-3

Product Name

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

IUPAC Name

methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate

Molecular Formula

C66H103N17O17

Molecular Weight

1406.6 g/mol

InChI

InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1

InChI Key

UOXDMGUUMAPNNI-QETMLLAPSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

ENK-S'8
enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe-
Gly-Pro-(Lys-Sar-Sar-Sar)2-OMe-Leu-enkephalin
leucine-enkephalin, Gly-Pro-(Lys-Sar-Sar-Sar)2-OMe-
leucine-enkephalin, glycyl-prolyl-( lysyl-sarcosyl-sarcosyl-sarcosyl)2-methoxy-
YGGFLGP(KS'S'S')2-OMe

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.